molecular formula C13H12O3 B2359642 Methyl 2-(5-hydroxynaphthalen-1-yl)acetate CAS No. 497068-60-7

Methyl 2-(5-hydroxynaphthalen-1-yl)acetate

Cat. No.: B2359642
CAS No.: 497068-60-7
M. Wt: 216.236
InChI Key: SOCVVRZXQHVOHS-UHFFFAOYSA-N
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Description

Methyl 2-(5-hydroxynaphthalen-1-yl)acetate is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.24 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-hydroxynaphthalen-1-yl)acetate typically involves the esterification of 5-hydroxy-1-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, and the product can be continuously extracted and purified using automated systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxynaphthalen-1-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxynaphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active naphthalene derivative, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-methoxynaphthalen-1-yl)acetate
  • Methyl 2-(5-ethoxynaphthalen-1-yl)acetate
  • Methyl 2-(5-acetoxynaphthalen-1-yl)acetate

Uniqueness

Methyl 2-(5-hydroxynaphthalen-1-yl)acetate is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group enhances its solubility in polar solvents and its ability to form hydrogen bonds, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl 2-(5-hydroxynaphthalen-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13(15)8-9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCVVRZXQHVOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C2C=CC=C(C2=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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